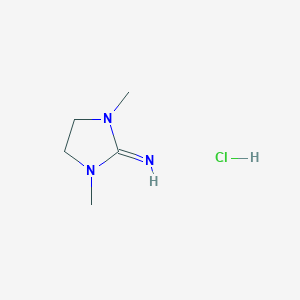

1,3-Dimethylimidazolidin-2-imine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethylimidazolidin-2-imine hydrochloride, or DMIM-HCl, is an organic compound commonly used in scientific research. It is a colorless and odorless solid, and can be synthesized from a variety of starting materials. DMIM-HCl has been used in a wide variety of research applications, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Chemical Synthesis

1,3-Dimethylimidazolidin-2-imine hydrochloride is used in various areas of research including chemical synthesis . It’s a key component in many chemical reactions due to its unique properties.

Aprotic Polar Solvent

This compound is widely used as an aprotic polar solvent . Aprotic solvents don’t donate hydrogen bonds, thus they allow reactions to occur that would otherwise be impeded by hydrogen bonding.

Thermoresponsive Polymer

A compound obtained by polymerization of 1,3-Dimethylimidazolidin-2-imine hydrochloride behaves as a thermoresponsive polymer . These polymers significantly change their properties with small temperature changes, making them useful in a variety of applications.

Halogenation Reagent

When treated with oxalyl chloride, 1,3-Dimethylimidazolidin-2-imine hydrochloride can be synthesized into 2-chloro-1,3-dimethylimidazolinium chloride (DMC), a good halogenation reagent . DMC is effective in various reactions such as amidation, oxidation, and reduction as well as halogenation .

Ionic Liquid Support

Ionic-liquid-supported 1,3-dimethylimidazolidin-2-imine hydrochloride has been used in the halogenation of alcohols . This method does not require additives such as bases, and permits the ready isolation and purification of the product .

Substitute for Toxic Solvents

1,3-Dimethyl-2-imidazolidinone is used as a substitute solvent for toxic hexamethylphosphoramide . This makes it a safer alternative in various applications.

Manufacture of Polymers

This compound finds application in the manufacture of polymers . Polymers have a wide range of applications, from packaging materials to high-tech parts.

Detergents and Dyestuffs

1,3-Dimethyl-2-imidazolidinone is used in detergents and dyestuffs . Its unique properties make it suitable for these applications.

Safety and Hazards

Mechanism of Action

Target of Action

- While specific targets for DMI are not widely documented, it is primarily used as a solvent and a carrier for transdermal drug delivery . Its polar nature allows it to interact with various molecules, including drugs, but it doesn’t have a well-defined biological target.

Mode of Action

- DMI is a highly polar, non-protonic solvent. It readily forms hydrogen bonds with water, ethanol, ether, acetone, and chloroform, making it useful for solubilizing hydrophilic compounds. DMI’s ability to enhance drug penetration through the skin (transdermal absorption) is its most significant mode of action. It acts as a vehicle, facilitating drug permeation across the skin barrier .

properties

IUPAC Name |

1,3-dimethylimidazolidin-2-imine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXAVIBJPQEZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethylimidazolidin-2-imine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)